molecular formula C11H7N3O2S B12120465 5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid

5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid

Cat. No.: B12120465
M. Wt: 245.26 g/mol
InChI Key: IVAGZTXNSCTVDS-UHFFFAOYSA-N
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Description

5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of imidazo[4,5-b]pyridine and thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within the imidazo[4,5-b]pyridine ring system imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions.

    Introduction of the Thiophene Moiety: The thiophene-2-carboxylic acid moiety can be introduced through a coupling reaction with the imidazo[4,5-b]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.

    Imidazo[1,2-a]pyridine: Another isomer with different biological activities.

    Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry

Uniqueness

5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid is unique due to its combination of the imidazo[4,5-b]pyridine and thiophene moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

5-(1H-imidazo[4,5-b]pyridin-6-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H7N3O2S/c15-11(16)9-2-1-8(17-9)6-3-7-10(12-4-6)14-5-13-7/h1-5H,(H,15,16)(H,12,13,14)

InChI Key

IVAGZTXNSCTVDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CC3=C(N=C2)N=CN3

Origin of Product

United States

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